2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole
Description
2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 4, and a pyridazine ring at position 3. The pyridazine moiety is further functionalized with a benzyl thioether group containing a trifluoromethyl substituent. This structural complexity imparts unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-methyl-5-[6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15F4N3S2/c1-13-20(31-21(27-13)15-4-8-17(23)9-5-15)18-10-11-19(29-28-18)30-12-14-2-6-16(7-3-14)22(24,25)26/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXKOZDUMCPFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15F4N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole is a novel thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a thiazole ring, a pyridazine moiety, and various fluorinated aromatic groups, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities:
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Anticancer Activity
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibition is a critical pathway for many anticancer agents.
- Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to established chemotherapeutics like doxorubicin .
-
Antimicrobial Properties
- Activity Against Bacteria : Preliminary screening revealed that the compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be between 8 and 32 µg/mL, comparable to standard antibiotics such as ciprofloxacin .
- Antifungal Activity : The compound also showed antifungal properties with an MIC of 16 µg/mL against Candida albicans, suggesting potential use in treating fungal infections .
- Antiviral Effects
Table 1: Biological Activity Summary
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The thiazole moiety is known for its ability to bind to ATP-binding sites on kinases, disrupting signaling pathways that promote tumor growth.
- Cell Cycle Arrest : Studies suggest that the compound induces G1 phase arrest in cancer cells, thereby inhibiting their proliferation.
- Reactive Oxygen Species (ROS) Generation : The presence of fluorinated groups may enhance oxidative stress within cells, contributing to cytotoxic effects against cancer cells.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly due to its structural features that include thiazole and pyridazine rings. Research indicates that compounds with similar moieties exhibit significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Testing : The compound has been tested against several cancer cell lines, including A549 (human lung adenocarcinoma). Results showed a notable reduction in cell viability with an IC50 value indicating effective cytotoxicity.
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. Molecular dynamics simulations suggest that the compound interacts with key proteins involved in cell survival pathways, primarily through hydrophobic interactions.
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. The presence of specific functional groups enhances its potency:
- The thiazole ring is essential for cytotoxic activity.
- Substituents on the phenyl rings significantly influence the compound's efficacy.
Study 1: Antitumor Activity
A study conducted by Evren et al. (2019) synthesized derivatives of thiazole and tested their anticancer properties. The findings indicated that compounds with structural features similar to our target compound exhibited strong selectivity against A549 cells, with IC50 values comparable to those observed for the target compound.
Study 2: Mechanistic Insights
Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring led to enhanced binding affinity, correlating with increased cytotoxicity against cancer cells.
Potential Therapeutic Uses
The diverse biological activities of 2-(4-Fluorophenyl)-4-methyl-5-(6-((4-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole suggest potential therapeutic applications beyond oncology:
- Antimicrobial Activity : Preliminary studies indicate that similar compounds may exhibit antimicrobial properties, making them candidates for further investigation in treating infectious diseases.
- Anti-inflammatory Effects : Research into related compounds has shown promise in reducing inflammation, suggesting potential applications in treating inflammatory diseases.
Chemical Reactions Analysis
Oxidation of the Thioether Group
The thioether linkage (-S-) in the pyridazine-thiazole scaffold undergoes oxidation under controlled conditions. Common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) convert the thioether to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. For example:
The sulfone derivative shows enhanced stability and altered electronic properties, making it relevant for further functionalization in drug design .
Nucleophilic Substitution on the Pyridazine Ring
The electron-deficient pyridazine ring undergoes nucleophilic substitution, particularly at the 3- and 6-positions. For instance:
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Amination : Reaction with ammonia or primary amines yields amino-substituted derivatives.
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Halogenation : Bromination using N-bromosuccinimide (NBS) introduces bromine at the 4-position of the pyridazine ring .
Example reaction pathway :
textPyridazine-thiazole + NH₃ → 6-amino-pyridazin-3-yl-thiazole derivative
The presence of the trifluoromethylbenzyl group enhances the electrophilicity of adjacent carbons, facilitating substitution .
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring participates in electrophilic substitution, with reactivity directed by the electron-withdrawing fluorine and trifluoromethyl groups. Common reactions include:
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Nitration : Nitric acid (HNO₃) introduces nitro groups at the 2-position of the thiazole.
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Sulfonation : Fuming sulfuric acid adds sulfonic acid groups, though this is less common due to steric hindrance from the 4-methyl group .
Cross-Coupling Reactions
The compound serves as a substrate in palladium-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling : The brominated pyridazine intermediate reacts with aryl boronic acids to form biaryl derivatives.
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Sonogashira Coupling : Alkynylation at the pyridazine ring occurs under mild conditions .
Key example :
textBr-substituted derivative + PhB(OH)₂ → 6-phenyl-pyridazin-3-yl-thiazole
These reactions expand structural diversity for pharmacological screening .
Cycloaddition and Heterocyclization
The thiazole-pyridazine hybrid participates in [3+2] cycloadditions with dipolarophiles like nitrones or azides, forming fused heterocycles. For example:
textThiazole-pyridazine + Nitrone → Pyrazolo[1,5-a]pyridazine-thiazole hybrid
Such derivatives have demonstrated enhanced biological activity in preclinical studies .
Hydrolysis of the Acetamide Group
While the parent compound lacks an acetamide group, related analogs (e.g., N-(thiazol-2-yl)acetamide derivatives) undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amines, respectively .
Comparison with Similar Compounds
Key Comparisons :
- Core Structure : Both compounds feature a thiazole-triazole hybrid system, whereas the target compound incorporates a pyridazine ring.
- Substituents : The trifluoromethyl group in the target compound may enhance electron-withdrawing effects compared to the chlorine in Compound 3.
- Conformation : Compounds 4 and 5 exhibit near-planar conformations except for a perpendicular fluorophenyl group. The pyridazine-thioether linkage in the target compound could introduce greater torsional flexibility, affecting molecular packing and solubility .
Thiadiazole Derivatives ()
1,3,4-Thiadiazole derivatives, such as the title compound in , share sulfur-containing heterocycles but differ in ring structure:
- Compound (I) : 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole.
Key Comparisons :
- Bioactivity: Thiadiazoles are known for antimicrobial and antitumor activities, suggesting the target compound’s thiazole-pyridazine system may offer distinct pharmacological profiles .
Pyridazine-Containing Analogues ()
The compound 573705-94-9 (6-[[4-(Dimethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy]-2-phenylpyridazin-3-one) shares a pyridazine ring but differs in substitution:
- Substituents : The target compound’s benzyl thioether contrasts with the triazine-oxy group in 573705-94-7.
- Solubility: The trifluoromethyl and thioether groups in the target compound may increase hydrophobicity compared to the polar dimethylamino and propan-2-ylamino groups in 573705-94-9 .
Data Table: Comparative Analysis of Key Compounds
Q & A
Q. What synthetic methodologies are commonly employed to synthesize thiazole derivatives structurally analogous to the target compound?
The synthesis of thiazole derivatives typically involves cyclization reactions using precursors like thiosemicarbazides or via condensation of substituted hydrazides with carbonyl compounds. For example, intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in ethanol under reflux conditions has been utilized to generate 4,5-disubstituted 1,2,4-triazole-thiazole hybrids . Key steps include optimizing solvent systems (e.g., ethanol, methanol, or mixed solvents) and catalysts (e.g., ammonium thiocyanate) to improve yield and purity. Characterization via melting point analysis, FT-IR, and NMR spectroscopy is critical for structural validation .
Q. How can NMR spectroscopy confirm the regioselectivity of substituents in the thiazole core?
- and -NMR are essential for confirming substitution patterns. For instance, in 3-allyl-2-(aryl-imino)thiazoles, the chemical shifts of protons adjacent to electron-withdrawing groups (e.g., fluorophenyl or trifluoromethylbenzyl) appear downfield due to deshielding effects. The integration ratio of aromatic protons and coupling constants further verify substitution sites . For example, a singlet integrating to 1H at δ 2.5 ppm in -NMR might confirm a methyl group at position 4 of the thiazole ring .
Q. What role do fluorinated substituents play in modulating the compound’s physicochemical properties?
Fluorinated groups (e.g., 4-fluorophenyl, trifluoromethyl) enhance lipophilicity and metabolic stability, improving membrane permeability. The electronegativity of fluorine also influences electronic effects, such as altering π-π stacking interactions in biological targets. For instance, fluorobenzyl-thioether linkages in triazole-thiazole hybrids increase binding affinity to enzymes like α-glucosidase, as shown in docking studies .
Advanced Research Questions
Q. How do solvent polarity and reaction temperature impact the yield of thiazole intermediates during synthesis?
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution reactions in thiazole formation, while protic solvents (e.g., ethanol) enhance cyclization via hydrogen bonding. Elevated temperatures (70–80°C) accelerate reaction kinetics but may promote side reactions, such as oxidation of thiol intermediates. A study on 4-phenyl-1,2,4-triazol-3-thiones demonstrated that ethanol-water mixtures at 60°C achieved 87% yield, whereas pure ethanol reduced yield due to incomplete cyclization .
Q. What analytical strategies resolve contradictions in biological activity data for fluorinated thiazole derivatives?
Discrepancies in bioactivity often arise from differences in assay conditions (e.g., pH, cell lines) or impurities in synthesized compounds. Researchers should:
- Compare IC values across multiple assays (e.g., enzymatic inhibition vs. cell-based assays).
- Validate compound purity via HPLC and elemental analysis (e.g., C, H, N content deviations < 0.3%) .
- Use molecular docking to correlate substituent electronic profiles (e.g., trifluoromethyl’s steric effects) with binding modes .
Q. How can tautomeric equilibria in thiazole-triazole hybrids affect their reactivity and bioactivity?
Thione-thiol tautomerism in triazole-thiazole systems alters nucleophilic sites and hydrogen-bonding capacity. For example, 4,5-dihydro-1H-pyrazole-1-carbothioamides exhibit keto-enol tautomerism, influencing their interaction with biological targets like kinases. FT-IR (C=S stretch at 1250–1150 cm) and -NMR (carbonyl vs. thione signals) differentiate tautomeric forms .
Methodological Considerations
Q. What protocols optimize the synthesis of pyridazine-thiazole hybrids with trifluoromethylbenzylthio groups?
A stepwise approach is recommended:
- Step 1: Synthesize the pyridazine-thiol intermediate via nucleophilic aromatic substitution (e.g., 6-mercaptopyridazine).
- Step 2: Alkylate with 4-(trifluoromethyl)benzyl bromide in DMF using KCO as a base (80°C, 12 hr).
- Step 3: Couple with the thiazole core via Suzuki-Miyaura cross-coupling (Pd(PPh), NaCO, dioxane/water) . Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, hexane/EtOAc).
Q. How can crystallographic data validate the stereoelectronic effects of fluorophenyl substituents?
Single-crystal X-ray diffraction reveals bond angles and dihedral angles influenced by fluorine’s electronegativity. For example, in 5-(4-fluorophenyl)-pyrazole derivatives, the fluorophenyl ring exhibits a dihedral angle of 15.2° with the thiazole plane, optimizing π-stacking in enzyme active sites . Compare with non-fluorinated analogs to quantify electronic perturbations.
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity for structurally similar thiazole derivatives?
Variations in substituent positioning (e.g., para vs. meta fluorophenyl) or assay methodologies (e.g., static vs. flow conditions) can lead to discrepancies. For instance, 4-fluorophenyl-thiazoles may show higher α-glucosidase inhibition than 3-fluorophenyl analogs due to better alignment with the enzyme’s catalytic pocket . Standardized protocols (e.g., fixed substrate concentrations, controlled pH) mitigate such issues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
